2-Allylphenyl-(4-bromobenzyl)ether
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Overview
Description
2-Allylphenyl-(4-bromobenzyl)ether is an organic compound with the molecular formula C16H15BrO It is a brominated ether derivative, characterized by the presence of an allyl group attached to the phenyl ring and a bromobenzyl group attached to the ether oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylphenyl-(4-bromobenzyl)ether typically involves the reaction of 2-allylphenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Allylphenol+4-Bromobenzyl bromideK2CO3,Solventthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Allylphenyl-(4-bromobenzyl)ether can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenyl ether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Phenyl ethers.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-Allylphenyl-(4-bromobenzyl)ether has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving ether cleavage.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or resins, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Allylphenyl-(4-bromobenzyl)ether depends on the specific application and the target molecule
Enzyme Inhibition: The bromobenzyl group can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The allyl group can interact with specific receptors, modulating their function.
Radical Formation: The compound can undergo radical reactions, leading to the formation of reactive intermediates that can affect biological processes.
Comparison with Similar Compounds
2-Allylphenyl-(4-bromobenzyl)ether can be compared with other similar compounds, such as:
2-Allylphenyl-(4-chlorobenzyl)ether: Similar structure but with a chlorine atom instead of bromine.
2-Allylphenyl-(4-fluorobenzyl)ether: Similar structure but with a fluorine atom instead of bromine.
2-Allylphenyl-(4-methylbenzyl)ether: Similar structure but with a methyl group instead of bromine.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
1-bromo-4-[(2-prop-2-enylphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-2-5-14-6-3-4-7-16(14)18-12-13-8-10-15(17)11-9-13/h2-4,6-11H,1,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABQRYIYPAPJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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